3-bromo-N,N-diethylpropan-1-amine
Overview
Description
3-Bromo-N,N-diethylpropan-1-amine is an organic compound with the molecular formula C7H16BrN. It is a derivative of propan-1-amine where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-diethylpropan-1-amine typically involves the bromination of N,N-diethylpropan-1-amine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Quaternization Reactions: The amine group can undergo quaternization with alkylating agents, forming quaternary ammonium salts.
Common Reagents and Conditions
Bromination: Bromine or other brominating agents.
Substitution: Hydroxide ions or other nucleophiles.
Quaternization: Alkylating agents.
Major Products Formed
Substitution: Formation of hydroxyl derivatives.
Quaternization: Formation of quaternary ammonium salts.
Scientific Research Applications
3-Bromo-N,N-diethylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethylpropan-1-amine involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in substitution reactions, while the amine group can form quaternary ammonium salts. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylpropan-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpropan-1-amine: Lacks the bromine atom.
Properties
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASYJUQYLIDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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